Lipophilicity Shift: Computed LogP of the 6,6-Dimethyl Free Base vs. Unsubstituted 4-Aminopiperidin-2-one
The free base 4-amino-6,6-dimethylpiperidin-2-one (CAS 1935470-63-5) shows a computed LogP of 0.0023 (Chemscene computational chemistry data) . In contrast, the unsubstituted 4-aminopiperidin-2-one (CAS 5513-66-6) has a PubChem XLogP3-AA value of −1.3 and a Molbase experimental LogP of 0.2528 [1][2]. The gem-dimethyl group therefore shifts the computed lipophilicity upward by 1.3–2.3 log units relative to the parent scaffold, consistent with the well-known lipophilicity-enhancing effect of geminal alkylation.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 0.0023 (Chemscene computed; free base CAS 1935470-63-5) |
| Comparator Or Baseline | 4-Aminopiperidin-2-one (CAS 5513-66-6): XLogP3-AA = −1.3 (PubChem); experimental LogP = 0.2528 (Molbase) |
| Quantified Difference | ΔLogP = +1.3 to +2.3 (target vs. unsubstituted parent, depending on method) |
| Conditions | In silico computed properties; XLogP3 3.0 (PubChem release 2025.04.14) for comparator; Chemscene computational chemistry platform for target |
Why This Matters
A LogP shift of >1 unit has a material impact on predicted membrane permeability and CNS penetration, making the 6,6-dimethyl analog the more appropriate choice for programs requiring balanced lipophilicity for passive diffusion.
- [1] PubChem. 4-Aminopiperidin-2-one (CID 19980260). Computed Properties: XLogP3-AA = −1.3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/19980260 View Source
- [2] Molbase. 4-Aminopiperidin-2-one (CAS 5513-66-6). Property Data: LogP = 0.2528. Available at: https://qiye.molbase.cn/d16868/373559 View Source
